5-Oxaspiro[3.5]nonane-8-carbaldehyde
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Overview
Description
5-Oxaspiro[3.5]nonane-8-carbaldehyde is a chemical compound with the molecular formula C9H14O2. It is characterized by a spirocyclic structure, which includes an oxaspiro ring fused with a nonane ring and an aldehyde functional group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxaspiro[3.5]nonane-8-carbaldehyde typically involves the formation of the spirocyclic structure followed by the introduction of the aldehyde group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. This is followed by oxidation of the corresponding alcohol to introduce the aldehyde group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the cyclization and oxidation steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Oxaspiro[3.5]nonane-8-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The spirocyclic structure can undergo substitution reactions, particularly at the positions adjacent to the oxygen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Conditions for substitution reactions vary depending on the desired product, but may include the use of strong bases or acids to facilitate the reaction.
Major Products
Oxidation: 5-Oxaspiro[3.5]nonane-8-carboxylic acid.
Reduction: 5-Oxaspiro[3.5]nonane-8-methanol.
Substitution: Various substituted spirocyclic compounds depending on the reagents used.
Scientific Research Applications
5-Oxaspiro[3.5]nonane-8-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Its unique structure makes it a useful probe in studying biological systems, particularly in the context of enzyme-substrate interactions.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Oxaspiro[3.5]nonane-8-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular function. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their activity. The spirocyclic structure may also influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
5-Oxaspiro[3.5]nonane-8-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
5-Oxaspiro[3.5]nonane-8-methanol: Similar structure but with an alcohol group instead of an aldehyde.
5-Oxaspiro[3.5]nonane-8-amine: Similar structure but with an amine group instead of an aldehyde.
Uniqueness
5-Oxaspiro[3.5]nonane-8-carbaldehyde is unique due to its combination of a spirocyclic structure and an aldehyde functional group. This combination imparts distinct reactivity and potential for diverse applications in various fields of research.
Properties
IUPAC Name |
5-oxaspiro[3.5]nonane-8-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-7-8-2-5-11-9(6-8)3-1-4-9/h7-8H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLCESJBSCIHOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(CCO2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1537697-53-2 |
Source
|
Record name | 5-oxaspiro[3.5]nonane-8-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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